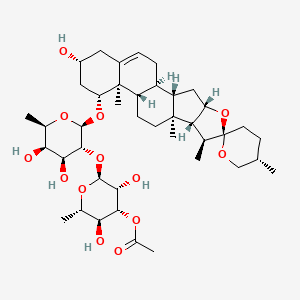

Lirioprolioside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H64O13 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19-,20+,21-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+/m0/s1 |

InChI Key |

KSIVGTKSVYIZEB-ZAVODWKASA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Lirioprolioside B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirioprolioside B is a steroidal glycoside first isolated from the subterranean parts of Liriope spicata var. prolifera[1]. As a member of the diverse family of saponins, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on its effects on cancer cell signaling pathways.

Chemical Structure and Properties

This compound is characterized by a complex steroidal aglycone core linked to a sugar moiety. Its systematic identification has been established through spectroscopic and chemical methods[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H64O13 | [2] |

| Molecular Weight | 764.94 g/mol | [2] |

| CAS Number | 182284-68-0 | [2] |

| SMILES | O--INVALID-LINK--O1)O">C@@H--INVALID-LINK--O2)O)OC(C)=O)O">C@@H[C@@H]1O[C@@H]3C--INVALID-LINK--CC4=CC[C@@]5([H])[C@]6([H])C[C@@]7(O[C@@]8(OC--INVALID-LINK--CC8)--INVALID-LINK--[C@@]7([C@]6(CC[C@]5([H])[C@@]34C)C)[H])[H] | [2] |

| Appearance | White to off-white solid | [2] |

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of non-small cell lung cancer (NSCLC)[3]. The compound has been shown to induce apoptosis, cell cycle arrest, and autophagy in NSCLC cell lines[3].

Anticancer Activity in Non-Small Cell Lung Cancer

This compound has demonstrated significant effects on the viability of human NSCLC cell lines, H460 and H1975[3]. Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation.

Table 2: Summary of Biological Effects of this compound on NSCLC Cells

| Biological Effect | Affected Signaling Pathway | Key Molecular Events | Cell Lines | Reference |

| Induction of Apoptosis | MAPK Pathway | Increased phosphorylation of p38 and JNK; Decreased phosphorylation of ERK1/2 | H460, H1975 | [3] |

| Cell Cycle Arrest | AKT Pathway | Inhibition of AKT phosphorylation | H460, H1975 | [3] |

| Induction of Autophagy | AMPK/mTOR Pathway | Increased phosphorylation of AMPKα and ULK; Decreased phosphorylation of mTOR; Increased expression of LC3 | H460, H1975 | [3] |

Signaling Pathway Modulation

This compound exerts its anticancer effects by targeting multiple signaling cascades:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell survival. This compound was found to decrease the phosphorylation of ERK1/2 while increasing the phosphorylation of p38 and JNK, a combination that can promote apoptosis[3].

-

AKT/mTOR Pathway: The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound inhibits the phosphorylation of AKT, leading to downstream effects that can induce cell cycle arrest[3]. Furthermore, by inhibiting mTOR and activating AMPK, it triggers autophagy[3].

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the biological activity of this compound.

Cell Culture

-

Cell Lines: Human non-small cell lung cancer cell lines H460 and H1975 are utilized.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity and Cell Viability Assays

-

Methodology: The effect of this compound on cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or ATP-based luminescence assays.

-

Procedure:

-

Seed cells in 96-well plates at a specified density.

-

After cell attachment, treat with various concentrations of this compound for defined time periods (e.g., 24, 48 hours).

-

Add the assay reagent (e.g., MTT solution) and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified duration.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, etc.).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence detection system.

-

The following is a generalized workflow for a Western Blot experiment.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity in non-small cell lung cancer models. Its ability to modulate multiple critical signaling pathways, including the MAPK, AKT, and AMPK/mTOR pathways, makes it an interesting candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this steroidal glycoside.

References

Lirioprolioside B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirioprolioside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its putative biological activities, with a focus on its potential role in modulating inflammatory pathways.

Natural Sources

This compound has been identified in plant species belonging to the Magnoliaceae and Bignoniaceae families. The primary documented sources are:

-

Liriodendron tulipifera (Tulip Tree): A large deciduous tree native to eastern North America, commonly known as the tulip poplar or yellow poplar.[1] Various parts of the tree, including the leaves and flowers, are known to contain a variety of bioactive compounds.

-

Spathodea campanulata (African Tulip Tree): A flowering tree native to tropical Africa, which is also a source of various iridoid glycosides.[2][3]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be adapted from the isolation of structurally similar compounds, such as lipiferolide, from Liriodendron species. The following protocol outlines a robust procedure for the extraction and purification of this compound.

Experimental Protocol: Isolation and Purification of this compound from Liriodendron tulipifera Leaves

-

Plant Material Collection and Preparation:

-

Collect fresh, healthy leaves of Liriodendron tulipifera.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered leaf material (e.g., 100 g) with methanol (e.g., 1 L) at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. This compound, being a glycoside, is expected to remain in the aqueous or ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate or aqueous fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using thin-layer chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the enriched fractions containing this compound by preparative HPLC on a C18 reversed-phase column.

-

Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 235 nm, based on the UV absorption of similar iridoids).

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.

-

Quantitative Data

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Purity | Reference |

| Lipiferolide (structurally similar) | Liriodendron tulipifera | Dried Leaves | Methanol extraction, Silica gel chromatography, Preparative HPLC | 12 mg / 100 g | >95% | Adapted from similar compound isolations |

| This compound (estimated) | Liriodendron tulipifera | Dried Leaves | Methanol extraction, Chromatographic purification | Estimated to be in a similar range | >95% (post-HPLC) | N/A |

| This compound (estimated) | Spathodea campanulata | Flowers/Leaves | Methanol/Ethanol extraction, Chromatographic purification | To be determined | >95% (post-HPLC) | N/A |

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, studies on structurally analogous iridoid glycosides, such as scropolioside B, strongly suggest potent anti-inflammatory properties.[4][5] The primary mechanism of action is hypothesized to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBs). Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, thereby amplifying the inflammatory response.

It is proposed that this compound may exert its anti-inflammatory effects by interfering with this cascade, potentially by inhibiting the activation of the IKK complex or the subsequent degradation of IκBα.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Figure 1: Proposed mechanism of this compound in the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

To validate the inhibitory effect of this compound on the NF-κB signaling pathway, a luciferase reporter assay can be employed.[6]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

-

-

Treatment:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.

-

Experimental Workflow

Figure 2: Workflow for the NF-κB luciferase reporter assay.

Conclusion

This compound represents a promising natural product with potential anti-inflammatory properties. This guide provides a foundational framework for its sourcing, isolation, and biological evaluation. Further research is warranted to establish a definitive and optimized isolation protocol, accurately quantify its abundance in natural sources, and unequivocally elucidate its mechanism of action, which is strongly suggested to involve the NF-κB signaling pathway. Such investigations will be pivotal in unlocking the full therapeutic potential of this compound for the development of novel anti-inflammatory agents.

References

- 1. An Investigation of the Properties of the Liriodendron Tulipifera, Or Poplar ... - Patrick Kerr Rogers - Google Books [books.google.com.sg]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Biosynthesis Pathway of Lirioprolioside B in Liriope spicata

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lirioprolioside B is a steroidal glycoside isolated from the subterranean parts of Liriope spicata (Thunb.) Lour. var. prolifera.[1] As a member of the saponin family, it is composed of a steroidal aglycone, ruscogenin, and a specific sugar chain. While the complete biosynthetic pathway of this compound has not been fully elucidated in Liriope spicata, this technical guide outlines a putative pathway based on established principles of steroidal saponin biosynthesis in plants. This document details the proposed enzymatic steps, from primary metabolites to the final complex natural product, provides hypothetical experimental protocols for pathway elucidation, and presents the information in a format accessible to researchers in the field of natural product biosynthesis and drug development.

Introduction to this compound

This compound is a natural product belonging to the class of steroidal saponins. These compounds are characterized by a four-ring steroid core (the aglycone) attached to one or more sugar chains. The specific structure of this compound was identified as 25(S)-ruscogenin 1-O-[3-O-acetyl-α-L-rhamnopyranosyl(1→2)]-β-D-fucopyranoside.[1] The aglycone, ruscogenin, is known for its pharmacological activities, and the attached sugar moieties are crucial for the molecule's overall biological function and properties such as solubility and bioavailability. Understanding the biosynthesis of this compound is essential for its potential biotechnological production and for the discovery of novel related compounds with therapeutic potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Cholesterol Precursor: The initial steps involve the synthesis of the fundamental building blocks of all isoprenoids, leading to the sterol cholesterol.

-

Modification of Cholesterol to the Ruscogenin Aglycone: The cholesterol backbone undergoes a series of oxidative modifications to form the sapogenin ruscogenin.

-

Glycosylation and Acylation of Ruscogenin: The final steps involve the sequential attachment of sugar residues and an acetyl group to the ruscogenin core to yield this compound.

The biosynthesis of sterols in plants begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. These five-carbon units are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor of plant sterols. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.

The conversion of cholesterol to ruscogenin involves several hydroxylation and oxidation steps, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence and enzymes in Liriope spicata are unknown, a plausible pathway involves the following modifications to the cholesterol molecule:

-

Hydroxylation at the C-1, C-3, and C-25 positions.

-

Formation of the spiroketal side chain characteristic of spirostanol saponins like ruscogenin.

This final stage involves the decoration of the ruscogenin aglycone with a specific oligosaccharide chain and an acetyl group. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and an acetyltransferase.

-

Fucosylation: A UGT transfers a fucose residue from UDP-fucose to the 1-hydroxyl group of the ruscogenin aglycone, forming a β-D-fucopyranoside linkage.

-

Rhamnosylation: A second UGT transfers a rhamnose residue from UDP-rhamnose to the 2-hydroxyl group of the fucose moiety, forming an α-L-rhamnopyranosyl-(1→2) linkage.

-

Acetylation: An acetyltransferase transfers an acetyl group from acetyl-CoA to the 3-hydroxyl group of the rhamnose moiety, completing the biosynthesis of this compound.

Key Enzyme Families in the Proposed Pathway

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the oxidative modifications of the cholesterol skeleton to form the ruscogenin aglycone. They are heme-containing enzymes that catalyze regio- and stereospecific hydroxylations and other oxidative reactions.

-

UDP-dependent Glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of the ruscogenin aglycone. They transfer sugar moieties from activated UDP-sugars to the aglycone, thereby increasing its solubility and modifying its biological activity.

-

Acetyltransferases: These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to a specific hydroxyl group on the sugar chain, representing one of the final tailoring steps in the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for this compound would require a multi-pronged approach combining transcriptomics, metabolomics, and biochemical characterization of enzymes.

-

Sample Collection: Collect different tissues of Liriope spicata (e.g., roots, rhizomes, leaves) at various developmental stages or under different environmental conditions (e.g., with and without elicitor treatment).

-

Metabolite Extraction and Analysis: Extract metabolites and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and potential biosynthetic intermediates.

-

RNA Extraction and Sequencing: Extract total RNA from the same tissues and perform RNA sequencing (RNA-seq) to obtain the transcriptome profile.

-

Data Analysis: Correlate the expression profiles of candidate genes (identified through homology searches for CYPs, UGTs, etc.) with the accumulation patterns of this compound. Genes whose expression strongly correlates with product accumulation are prioritized for further study.

-

Gene Isolation: Based on the transcriptomic data, design primers to amplify the full-length coding sequences of candidate genes from cDNA.

-

Vector Construction: Clone the amplified gene sequences into appropriate expression vectors for a heterologous host system (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

-

Substrate Preparation: Obtain the putative substrates for each enzymatic step (e.g., cholesterol for CYPs, ruscogenin for the first UGT, and the glycosylated intermediates for subsequent UGTs and the acetyltransferase).

-

Assay Reaction: Incubate the purified recombinant enzyme with its putative substrate and the necessary co-factors (e.g., NADPH for CYPs, UDP-sugars for UGTs, acetyl-CoA for the acetyltransferase) in a suitable buffer.

-

Product Analysis: After a defined incubation period, stop the reaction and analyze the reaction mixture by LC-MS or High-Performance Liquid Chromatography (HPLC) to detect the formation of the expected product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized enzymes to understand their substrate specificity and catalytic efficiency.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be obtained from the experimental protocols described above. This data is for illustrative purposes only.

| Gene ID (Hypothetical) | Enzyme Function (Proposed) | Tissue with Highest Expression | Fold Change (Elicitor vs. Control) | Substrate | Product | Km (µM) | kcat (s⁻¹) |

| LsCYP72A1 | Cholesterol C-1 Hydroxylase | Root | 5.2 | Cholesterol | 1-hydroxycholesterol | 25 | 0.5 |

| LsUGT85B1 | Ruscogenin 1-O-fucosyltransferase | Rhizome | 8.1 | Ruscogenin | Ruscogenin-1-O-fucoside | 50 | 2.1 |

| LsUGT91C2 | Fucoside 2'-O-rhamnosyltransferase | Rhizome | 7.5 | Ruscogenin-1-O-fucoside | Ruscogenin-1-O-[rhamnosyl(1→2)]-fucoside | 85 | 1.8 |

| LsAT1 | Rhamnoside 3''-O-acetyltransferase | Root | 6.3 | Ruscogenin-1-O-[rhamnosyl(1→2)]-fucoside | This compound | 110 | 3.5 |

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Liriope spicata. While based on established biochemical principles, the proposed pathway requires experimental validation. The outlined experimental workflow provides a roadmap for researchers to identify and characterize the specific enzymes involved in this pathway. A thorough understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant natural product biosynthesis but also open avenues for the metabolic engineering of this and related compounds for pharmaceutical applications. Future research should focus on the functional characterization of the candidate genes from Liriope spicata to confirm their roles in the biosynthesis of this complex steroidal glycoside.

References

In-Depth Technical Guide to Lirioprolioside B: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirioprolioside B is a naturally occurring steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. As a member of the diverse family of saponins, it is of significant interest to the scientific community for its potential pharmacological activities. Steroidal glycosides from Liriope species have demonstrated a range of biological effects, including anti-inflammatory and anti-tumor properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, formulation, and mechanism of action. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H64O13 | [1] |

| Molecular Weight | 764.94 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 182284-68-0 | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Data not publicly available in detail. The structure was determined by a combination of spectroscopic methods. | [1] |

| ¹³C NMR | Data not publicly available in detail. The structure was determined by a combination of spectroscopic methods. | [1] |

| Mass Spectrometry | The molecular formula was established through mass spectrometry. | [1] |

Experimental Protocols

Isolation of this compound from Liriope spicata var. prolifera

The following is a generalized workflow for the isolation of steroidal glycosides, including this compound, from plant material. The specific details for this compound would be found within the primary research article describing its discovery.[1]

Methodology:

-

Plant Material Collection and Preparation: The subterranean parts of Liriope spicata var. prolifera are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with a polar solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The steroidal glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the anti-inflammatory mechanism of this compound are limited, research on steroidal glycosides from Liriope species and other related compounds suggests a potential role in modulating key inflammatory signaling pathways. The primary hypothesized pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades involving adaptor proteins like MyD88, leading to the activation of IKK (IκB kinase). IKK then phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and degradation. This allows the transcription factor NF-κB (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Simultaneously, the MAPK pathway, involving kinases like JNK, ERK, and p38, can be activated, further promoting the inflammatory response. This compound is hypothesized to inhibit one or more steps in these pathways, thereby reducing the production of inflammatory mediators.

Conclusion

This compound is a steroidal glycoside with potential for further investigation in drug discovery and development, particularly in the area of anti-inflammatory therapeutics. This guide has summarized the currently available physical and chemical data for this compound, provided a general framework for its isolation, and outlined the likely signaling pathways involved in its biological activity. Further research is required to fully characterize its spectroscopic properties and to elucidate the precise molecular mechanisms underlying its pharmacological effects.

References

Lirioprolioside B: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Lirioprolioside B, a steroidal glycoside with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and available experimental data.

Core Compound Information

| Property | Value | Source |

| CAS Number | 182284-68-0 | [cite: ] |

| Molecular Formula | C41H64O12 | [1] |

| Molecular Weight | 764.94 g/mol | [1] |

This compound is a natural product isolated from the subterranean parts of Liriope spicata var. prolifera[1][2].

Biological Activity

Current research indicates that this compound, along with other steroidal glycosides isolated from Liriope spicata var. prolifera, possesses anti-inflammatory properties. Specifically, these compounds have been shown to significantly inhibit neutrophil respiratory burst stimulated by phorbol myristate acetate, suggesting a potential role in modulating inflammatory responses[3].

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis or specific biological assays of this compound are not extensively documented in publicly available literature, studies on related compounds from Liriope spicata var. prolifera provide a foundational methodology for investigating its anti-inflammatory effects.

Inhibition of Neutrophil Respiratory Burst Assay

The anti-inflammatory activity of steroidal glycosides from Liriope spicata var. prolifera was evaluated by measuring the inhibition of the respiratory burst in neutrophils. A general workflow for such an experiment is outlined below. This is a representative workflow and specific parameters would need to be optimized.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory effects have not yet been fully elucidated in the available scientific literature. Given its inhibitory effect on neutrophil respiratory burst, it is plausible that this compound may interfere with signaling cascades that regulate the assembly and activation of the NADPH oxidase complex.

A hypothetical signaling pathway that could be investigated is presented below. This diagram illustrates potential points of intervention for a compound that inhibits neutrophil activation.

Further research is necessary to validate these potential mechanisms and to fully understand the pharmacological profile of this compound. This guide will be updated as more information becomes available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroidal sapogenins and glycosides from the fibrous roots of Ophiopogon japonicus and Liriope spicata var. prolifera with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of Steroidal Glycosides from Liriope

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriope, a genus of perennial flowering plants native to East Asia, has a long history of use in traditional medicine. The tuberous roots of several Liriope species, particularly Liriope muscari and Liriope spicata, are rich sources of steroidal glycosides. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current state of research on the biological activities of steroidal glycosides from Liriope, with a focus on their potential as therapeutic agents. This document details the experimental protocols used to evaluate their efficacy and elucidates the underlying molecular mechanisms of action.

Data Presentation: Biological Activities of Liriope Steroidal Glycosides

The biological activities of various steroidal glycosides isolated from Liriope species have been quantified in numerous studies. The following tables summarize the key quantitative data, primarily focusing on cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Activity of Steroidal Glycosides from Liriope

| Compound Name | Liriope Species | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Liriopem I | L. muscari | MDA-MB-435 (human breast cancer) | 0.58 ± 0.08 | [1] |

| Liriopem II | L. muscari | MDA-MB-435 (human breast cancer) | 0.05 ± 0.10 | [1] |

| DT-13 | L. muscari | MDA-MB-435 (human breast cancer) | 0.15 ± 0.09 | [1] |

| Lirigramoside A | L. graminifolia | HeLa (human cervical cancer) | > 10 | [2] |

| Lirigramoside A | L. graminifolia | SMMC-7721 (human hepatoma) | > 10 | [2] |

| Lirigramoside B | L. graminifolia | HeLa (human cervical cancer) | 8.7 | [2] |

| Lirigramoside B | L. graminifolia | SMMC-7721 (human hepatoma) | 9.2 | [2] |

Table 2: Anti-Inflammatory Activity of Steroidal Glycosides and Extracts from Liriope

| Compound/Extract | Liriope Species | Assay | Target | IC50 | Reference |

| Lipophilic Fraction | L. platyphylla | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | iNOS | Not specified, significant inhibition | |

| Ruscogenin glycoside (Lm-3) | L. muscari | Lymphocyte adhesion to extracellular matrix | Protein Kinase C pathway | Concentration-dependent inhibition | [3] |

Table 3: Antioxidant Activity of Compounds from Liriope

| Compound/Extract | Liriope Species | Assay | Activity | Reference |

| Lipophilic Fraction | L. platyphylla | DPPH radical scavenging | Dose-dependent | [3] |

| Lipophilic Fraction | L. platyphylla | ABTS radical scavenging | Dose-dependent | [3] |

| Lipophilic Fraction | L. platyphylla | Superoxide radical scavenging | Dose-dependent | [3] |

| Lipophilic Fraction | L. platyphylla | Hydrogen peroxide scavenging | Dose-dependent | [3] |

| Phenolic Compounds | L. muscari | DPPH radical scavenging | Varied, some potent | [4] |

| Phenolic Compounds | L. muscari | ABTS radical scavenging | Varied, some potent | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Liriope steroidal glycosides.

Isolation and Purification of Steroidal Glycosides from Liriope Roots

This protocol outlines a general procedure for the extraction and isolation of steroidal glycosides from the roots of Liriope species, based on commonly employed techniques.

Materials and Reagents:

-

Dried and powdered roots of Liriope

-

70% Ethanol

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

Methanol

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Water

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 column

Procedure:

-

Extraction:

-

Macerate the dried and powdered roots of Liriope with 70% ethanol at room temperature for 24-48 hours.

-

Repeat the extraction process 2-3 times to ensure complete extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with chloroform, ethyl acetate, and n-butanol.

-

The steroidal glycosides are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol to separate the components into several fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Gel Filtration Chromatography:

-

Further purify the fractions containing steroidal glycosides using a Sephadex LH-20 column with methanol as the eluent. This step helps in removing smaller molecules and pigments.

-

-

Semi-preparative HPLC:

-

Perform final purification of the isolated fractions by semi-preparative HPLC on a C18 column.

-

Use a gradient of methanol-water or acetonitrile-water as the mobile phase.

-

Collect the peaks corresponding to the pure steroidal glycosides.

-

-

Structure Elucidation:

-

Characterize the structure of the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (1D and 2D).

-

Workflow for Isolation and Purification of Steroidal Glycosides

Caption: A typical workflow for the isolation and purification of steroidal glycosides from Liriope roots.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

-

Cancer cell lines (e.g., MDA-MB-435, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Steroidal glycoside stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the steroidal glycoside stock solutions in the culture medium.

-

After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Caption: Modulation of the MAPK signaling pathway by Liriope steroidal glycosides.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Liriope steroidal glycosides have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.

Diagram of NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Liriope steroidal glycosides.

Conclusion

Steroidal glycosides from Liriope species represent a promising class of natural products with significant therapeutic potential. Their demonstrated cytotoxic activity against various cancer cell lines and their ability to modulate key signaling pathways involved in inflammation highlight their importance in drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research in this area, ultimately leading to the development of novel therapeutic strategies based on these fascinating natural compounds. Further investigation is warranted to fully elucidate the structure-activity relationships and to explore the in vivo efficacy and safety of these compounds.

References

- 1. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel steroidal saponins from Liriope graminifolia (Linn.) Baker with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phenolic Compounds and Antioxidant Activities of Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]

Lirioprolioside B and its Epimeric Pair: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirioprolioside B is a steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. It belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This technical guide provides an in-depth overview of this compound and its epimeric relationship, summarizing the available (though limited) biological data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. Due to the scarcity of data specific to this compound, this guide incorporates data from closely related steroidal glycosides found in the Liriope genus to provide a representative understanding of its potential biological profile and the methodologies for its study. This compound was isolated as part of an epimeric pair, though the specific epimer is not consistently named in the literature.[1]

Chemical Structure and Epimerism

This compound is structurally identified as 25(S)-ruscogenin 1-O-[3-O-acetyl-alpha-L-rhamnopyranosyl(1-->2)]-beta-D-fucopyranoside.[1] Epimers are diastereomers that differ in configuration at only one stereogenic center. In the case of this compound, it was isolated along with an epimeric pair, suggesting a difference in the stereochemistry at one of the chiral centers in the steroidal backbone or the glycosidic linkages. The exact nature of this epimeric relationship for this compound requires further detailed structural elucidation.

Data Presentation: Biological Activities of Related Steroidal Glycosides

Table 1: Cytotoxicity of Steroidal Glycosides from Liriope muscari against Human Breast Cancer Cells (MDA-MB-435) [2]

| Compound | IC50 (µg/mL) | IC50 (µM) (approx.) |

| Liriopem I | 0.58 ± 0.08 | ~0.53 |

| Liriopem II | 0.05 ± 0.10 | ~0.05 |

| DT-13 | 0.15 ± 0.09 | ~0.14 |

Table 2: Anti-Inflammatory Activity of Steroidal Glycosides from Liriope spicata var. prolifera

| Compound | Assay | Endpoint | Result |

| Various Steroidal Glycosides | Neutrophil Respiratory Burst | Inhibition | Significant inhibitory activity observed |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its epimers. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Isolation and Purification of this compound

This protocol is a general guide based on methods for isolating steroidal glycosides from Liriope species.

-

Extraction:

-

Air-dry and powder the subterranean parts of Liriope spicata var. prolifera.

-

Extract the powdered material with methanol (MeOH) at room temperature.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The n-BuOH fraction, typically enriched with steroidal glycosides, is concentrated.

-

-

Chromatography:

-

Subject the n-BuOH fraction to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH-H₂O.

-

Further purify the resulting fractions using repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and reversed-phase C18 silica gel (eluting with a MeOH-H₂O gradient).

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Acquire 1H and 13C NMR spectra on a Bruker spectrometer (e.g., at 500 MHz for 1H and 125 MHz for 13C) in a suitable deuterated solvent like pyridine-d₅. Use 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to establish the planar structure and relative stereochemistry.

-

Mass Spectrometry (MS): Obtain High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data to determine the molecular formula.

-

Cytotoxicity Assay (MTT Assay)[3]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture:

-

Seed human cancer cells (e.g., MDA-MB-435 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 12 hours to allow cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add various concentrations of the compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

-

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value for NO inhibition.

-

Neuroprotection Assay (Hydrogen Peroxide-Induced Cytotoxicity in SH-SY5Y Cells)[4]

This assay evaluates the potential of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

-

Treatment:

-

Pre-treat the cells with different concentrations of this compound for a designated time (e.g., 6 hours).

-

Expose the cells to hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours to induce oxidative stress and cell death.

-

-

Cell Viability Assessment:

-

Measure cell viability using the MTT assay as described above.

-

-

Data Analysis:

-

Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or a stimulant (e.g., LPS, growth factors).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-p38, total p38, IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, research on related steroidal glycosides from Liriope and other plant sources suggests potential involvement of key cellular signaling cascades in its biological effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Some steroidal saponins have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and cell differentiation. Extracts from Liriope platyphylla have been shown to inhibit the activation of MAPK.[3]

References

- 1. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Lirioprolioside B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirioprolioside B, a naturally occurring iridoid glycoside, presents a compelling scaffold for therapeutic development. While experimental data on its specific bioactivities remain nascent, its structural similarity to other bioactive iridoids, such as Scropolioside B, suggests a potential for significant pharmacological effects. This technical guide outlines a comprehensive in silico approach to predict and characterize the bioactivity of this compound, focusing on its potential anti-inflammatory, antioxidant, and neuroprotective properties. By leveraging computational methodologies, we can elucidate putative mechanisms of action and guide future experimental validation, thereby accelerating its trajectory as a potential therapeutic agent.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, an iridoid glycoside, belongs to a class of compounds known for a wide range of biological activities. Analogs such as Scropolioside B have demonstrated potent anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways[1]. This precedent provides a strong rationale for investigating the therapeutic potential of this compound.

In silico methodologies offer a rapid and cost-effective means to predict the bioactivity andADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into ligand-protein interactions and potential biological effects. This guide details a proposed computational workflow to predict the bioactivity of this compound, with a focus on its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.

Predicted Bioactivities and Putative Mechanisms of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit the following bioactivities:

-

Anti-inflammatory Activity: By targeting key inflammatory mediators, this compound may inhibit the production of pro-inflammatory cytokines.

-

Antioxidant Activity: The compound may act as a free radical scavenger or modulate endogenous antioxidant pathways.

-

Neuroprotective Activity: Through its anti-inflammatory and antioxidant effects, this compound could protect neuronal cells from damage.

The following sections detail the proposed signaling pathways that may be modulated by this compound.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is implicated in a multitude of diseases. Scropolioside B has been shown to inhibit the NF-κB pathway, a central regulator of inflammation[1]. Similarly, Tiliroside, another natural product, has been observed to suppress inflammation by inhibiting the MAPK/JNK/p38 signaling pathway[2]. We hypothesize that this compound may exert its anti-inflammatory effects through the modulation of these pathways.

Neuroprotection via PI3K/Akt and BDNF-TrkB-CREB Signaling

Neurodegenerative diseases are characterized by progressive neuronal loss. Natural products have shown promise in providing neuroprotection through various mechanisms, including the activation of pro-survival pathways like PI3K/Akt and the BDNF-TrkB-CREB axis[3]. These pathways are crucial for neuronal survival, synaptic plasticity, and cognitive function.

In Silico Experimental Protocols

A multi-step computational approach is proposed to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Objective: To predict the binding affinity and interaction patterns of this compound with key protein targets in the NF-κB, MAPK, and PI3K/Akt pathways (e.g., IKKβ, p38 MAPK, Akt1).

-

Protocol:

-

Ligand Preparation: The 3D structure of this compound will be obtained from the PubChem database or built using molecular modeling software. The structure will be optimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

-

Docking Simulation: Autodock Vina or a similar program will be used for the docking calculations. The grid box will be centered on the active site of the target protein.

-

Analysis: The resulting docking poses will be analyzed based on their binding energy scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

-

Objective: To assess the stability of the this compound-protein complexes predicted by molecular docking.

-

Protocol:

-

System Setup: The top-ranked docked complex will be solvated in a water box with appropriate counter-ions.

-

Simulation: MD simulations will be performed using GROMACS or AMBER software packages for a duration of at least 100 nanoseconds.

-

Analysis: Trajectories will be analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis to evaluate the stability of the complex.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.

-

Objective: To predict the pharmacokinetic and toxicity profile of this compound.

-

Protocol:

-

Prediction: Web-based tools such as SwissADME and pkCSM will be used to predict properties like absorption, distribution, metabolism, excretion, and toxicity.

-

Analysis: The predicted parameters will be evaluated against standard criteria for drug-likeness (e.g., Lipinski's rule of five).

-

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that could be generated from the proposed in silico studies.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | Pathway | Predicted Binding Affinity (kcal/mol) |

| IKKβ | NF-κB | -8.5 |

| p38 MAPK | MAPK | -7.9 |

| Akt1 | PI3K/Akt | -8.2 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | 450.42 | < 500 |

| LogP | 1.25 | < 5 |

| Hydrogen Bond Donors | 6 | < 5 |

| Hydrogen Bond Acceptors | 11 | < 10 |

| Human Intestinal Absorption | High | High |

| BBB Permeability | Low | Low (for peripheral targets) |

| AMES Toxicity | Non-toxic | Non-toxic |

Conclusion

This technical guide outlines a robust in silico strategy to predict and characterize the bioactivity of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate valuable hypotheses regarding its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. The predicted mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provide a solid foundation for guiding subsequent experimental validation. The proposed workflow represents a critical first step in the preclinical evaluation of this compound and highlights the power of computational approaches in modern drug discovery. The insights gained from these in silico studies will be instrumental in prioritizing and designing future in vitro and in vivo experiments to confirm the therapeutic potential of this promising natural product.

References

- 1. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction of Lirioprolioside B: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a high-yield extraction protocol for Lirioprolioside B, a steroidal glycoside with potential therapeutic applications. The protocol is designed to offer a reproducible and efficient method for isolating this compound for research and development purposes.

Introduction

This compound is a naturally occurring steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera. This compound has garnered interest in the scientific community for its potential biological activities. This application note details a robust protocol for the extraction and purification of this compound, ensuring a high-yield of the pure compound for further investigation into its therapeutic potential.

Data Summary

Quantitative data from various extraction and purification steps are crucial for optimizing the yield of this compound. The following table summarizes the yield at different stages of a reported extraction process.

| Extraction/Purification Step | Starting Material (Dry Weight) | Yield | Purity |

| Methanol Extraction | 10 kg | 850 g (crude extract) | Low |

| n-Butanol Fractionation | 850 g (crude extract) | 250 g (BuOH fraction) | Moderate |

| Silica Gel Column Chromatography | 250 g (BuOH fraction) | 15 g (Fr. 5) | Moderate-High |

| ODS Column Chromatography | 15 g (Fr. 5) | 2.5 g (Fr. 5-3) | High |

| Preparative HPLC | 2.5 g (Fr. 5-3) | 80 mg (this compound) | >98% |

Experimental Protocol: High-Yield Extraction and Purification of this compound

This protocol outlines the methodology for the isolation of this compound from the dried tubers of Liriope spicata.

1. Plant Material and Reagents:

-

Dried and powdered tubers of Liriope spicata var. prolifera.

-

Methanol (analytical grade)

-

n-Butanol (analytical grade)

-

Silica gel (200-300 mesh) for column chromatography

-

Octadecylsilyl (ODS) silica gel for column chromatography

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

2. Extraction:

-

Air-dry the tubers of Liriope spicata and grind them into a fine powder.

-

Macerate 10 kg of the powdered plant material with 80% aqueous methanol (3 x 50 L) at room temperature for 72 hours per extraction.

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with n-butanol.

-

Collect the n-butanol soluble fraction and concentrate it under reduced pressure to yield the n-butanol fraction.

4. Chromatographic Purification:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 1:1 v/v) to obtain several fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC). Combine fractions showing similar profiles for the target compound.

-

Further purify the this compound-containing fraction on an ODS column using a stepwise gradient of methanol-water (e.g., 30:70 to 100:0 v/v).

-

Finally, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile-water mobile phase to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key stages of the this compound extraction and purification process.

Caption: Workflow for this compound Extraction.

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, based on the activities of structurally similar steroidal glycosides, it is hypothesized to exert its potential anti-inflammatory and neuroprotective effects through the modulation of key signaling cascades.

Anti-Inflammatory Signaling:

This compound may inhibit pro-inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon inflammatory stimuli, these pathways are activated, leading to the production of inflammatory mediators. This compound could potentially interfere with the activation of key proteins in these cascades, such as IKK, IκBα, NF-κB p65, and the MAPKs (p38, ERK, JNK), thereby reducing the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, iNOS, and COX-2.

Caption: Potential Anti-Inflammatory Signaling of this compound.

Neuroprotective Signaling:

The neuroprotective effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, a hallmark of neurodegenerative diseases, this compound could promote the dissociation of Nrf2 from its inhibitor Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby protecting neuronal cells from oxidative damage.

Caption: Potential Neuroprotective Signaling of this compound.

Conclusion

This application note provides a comprehensive, high-yield protocol for the extraction and purification of this compound. The detailed methodology and summarized data offer a valuable resource for researchers. The proposed signaling pathways provide a foundation for further mechanistic studies to elucidate the full therapeutic potential of this promising natural compound.

Application Note: Quantification of Lirioprolioside B using HPLC-MS/MS

An HPLC-MS/MS method for the quantification of Lirioprolioside B in biological matrices is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides a comprehensive application note and detailed protocols for the development and validation of such a method, based on established principles of bioanalytical method validation.

Introduction

This compound is a phenylethanoid glycoside with potential therapeutic applications. To accurately assess its pharmacological profile, a robust and sensitive analytical method for its quantification in biological samples is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this purpose.[1][2][3] This application note outlines a general method for the determination of this compound in plasma, which can be adapted for other biological matrices.

Method Overview

The described method involves the extraction of this compound and an appropriate internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[4] Quantification is achieved using Multiple Reaction Monitoring (MRM) in negative ionization mode, which has been shown to be effective for similar glycosidic compounds.[4] Method validation is performed in accordance with international guidelines to ensure the reliability of the generated data.[5][6][7]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Detailed Protocols

1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., a structurally similar compound not present in the matrix, such as Tubuloside A.[4]

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid or ammonium acetate for mobile phase modification.[4]

-

Control biological matrix (e.g., rat plasma) from drug-free subjects.

2. Instrumentation

-

HPLC system capable of gradient elution.

-

A C18 analytical column (e.g., 2.0 x 50 mm, 5 µm).[4]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 200 µL of methanol to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[8]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[8]

-

Vortex and transfer to an autosampler vial for analysis.

4. HPLC-MS/MS Conditions

-

HPLC Parameters:

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[4]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion [M-H]⁻ → Product ion.

-

Internal Standard: Precursor ion [M-H]⁻ → Product ion.

-

-

Optimization: The precursor and product ions, as well as collision energy and other MS parameters, must be optimized by infusing a standard solution of this compound and the IS into the mass spectrometer.

-

Bioanalytical Method Validation

The developed method must be validated to demonstrate its reliability for the intended application. The validation should assess the following parameters as recommended by regulatory agencies.[5][6]

Summary of Quantitative Data

The following tables summarize the acceptance criteria and present hypothetical data for a validated HPLC-MS/MS method for this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Range | 1.0 - 2000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0012 |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1.0 ng/mL |

| LLOQ Precision (%RSD) | < 20% |

| LLOQ Accuracy (%) | 80 - 120% |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | < 15.0 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 |

| Low QC | 3.0 | < 10.0 | 98.0 - 102.0 | < 10.0 | 97.0 - 103.0 |

| Medium QC | 100 | < 8.0 | 99.0 - 101.0 | < 8.0 | 98.5 - 101.5 |

| High QC | 1600 | < 7.0 | 98.5 - 101.5 | < 7.0 | 99.0 - 101.0 |

| Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal values.[7] |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3.0 | 85.5 ± 4.2 | 92.1 ± 3.5 |

| Medium QC | 100 | 88.1 ± 3.5 | 94.5 ± 2.8 |

| High QC | 1600 | 86.9 ± 3.9 | 93.7 ± 3.1 |

| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range (typically 85-115%). |

Table 4: Stability

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Short-term (Bench-top) | 6 hours | Room Temperature | 95.2 - 103.4 |

| Long-term | 30 days | -80°C | 94.8 - 104.1 |

| Freeze-Thaw (3 cycles) | -80°C to RT | - | 96.1 - 102.7 |

| Post-preparative (Autosampler) | 24 hours | 4°C | 97.5 - 101.9 |

| Acceptance Criteria: Analyte is considered stable if the deviation is within ±15% of the nominal concentration. |

The protocols and data presented provide a comprehensive framework for the development and validation of a sensitive and specific HPLC-MS/MS method for the quantification of this compound in biological matrices. This method can be a valuable tool for preclinical and clinical research, enabling accurate characterization of the pharmacokinetic profile of this compound. The successful application of this method will facilitate further investigation into its therapeutic potential.

References

- 1. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organomation.com [organomation.com]

Application Notes and Protocols for the Structural Elucidation of Lirioprolioside B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural elucidation of Lirioprolioside B, a naturally occurring iridoid glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to guide researchers in the comprehensive analysis of this and similar natural products.

Introduction to this compound and the Role of NMR Spectroscopy